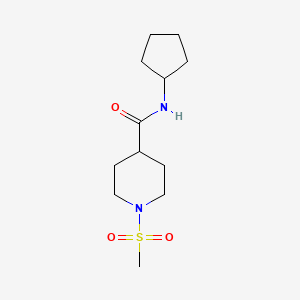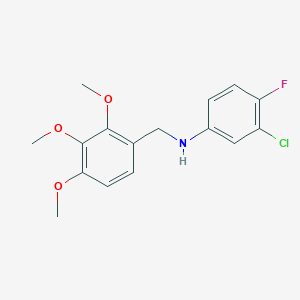![molecular formula C16H16N2O5S B5880391 N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide, also known as NSC 652287, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and diuretics in the past. However, recent research has shown that NSC 652287 has unique properties that make it a promising candidate for cancer therapy.
Mecanismo De Acción
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are essential for cancer cell survival. By inhibiting Hsp90, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 disrupts the function of these proteins, leading to cell death. This mechanism of action makes N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 a promising candidate for cancer therapy, as it targets a protein that is essential for cancer cell survival.
Biochemical and Physiological Effects:
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and survival. N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. This compound has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. This compound has been extensively studied in vitro and in vivo, which has provided valuable information on its mechanism of action and potential use in cancer therapy. However, there are also some limitations to using N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 in lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in cancer therapy.
Direcciones Futuras
There are several future directions for research on N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287. One area of research is to optimize its use in cancer therapy. This involves understanding its mechanism of action and identifying potential drug targets that can be used in combination with N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 to enhance its efficacy. Another area of research is to explore its potential use in other diseases, such as neurodegenerative disorders. N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has been shown to have neuroprotective effects in animal models, which makes it a promising candidate for further research in this area. Overall, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetylsulfanilamide. This compound is then reacted with 5-methyl-2-furan carboxaldehyde in the presence of sodium hydroxide to form the final product, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287. The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has been extensively studied for its potential use in cancer therapy. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide 652287 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been tested in animal models of cancer, where it has shown promising results in reducing tumor growth.
Propiedades
IUPAC Name |
(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11-3-6-14(23-11)7-10-16(20)17-13-4-8-15(9-5-13)24(21,22)18-12(2)19/h3-10H,1-2H3,(H,17,20)(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPRXMLKBKOLO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)



![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)